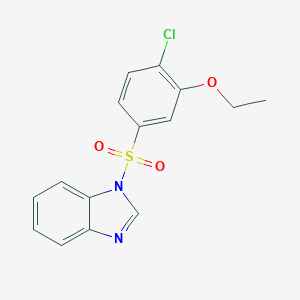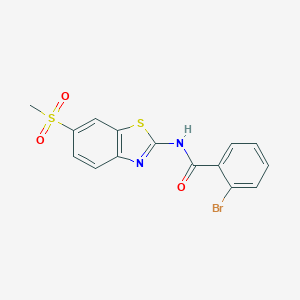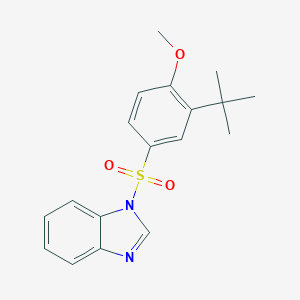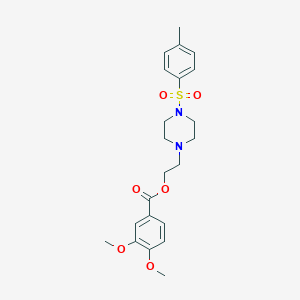![molecular formula C8H10N2O3S B344911 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid CAS No. 313660-65-0](/img/structure/B344911.png)
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocyclic compound that consists of sulfur and nitrogen . Thiazole is a versatile entity in actions and reactions and has been an important heterocycle in the world of chemistry .
Synthesis Analysis
The synthesis of thiazole-bearing compounds typically involves two steps . The first step is the synthesis of core building blocks, which are 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids . This is achieved by the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . The second step is the synthesis of the corresponding 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids amides using 1,1’-carbonyldimidazole as a coupling reagent .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Applications De Recherche Scientifique
Pharmaceuticals: Antimicrobial and Antiretroviral Applications
Thiazole derivatives, including compounds like 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid, have been found to possess significant antimicrobial properties . They are used in the synthesis of drugs like sulfathiazole, which is known for its antimicrobial activity. Additionally, thiazole compounds are present in antiretroviral drugs such as ritonavir, highlighting their importance in treating viral infections, including HIV .
Cancer Research: Antineoplastic Properties
In the realm of oncology, thiazole derivatives are components of anticancer drugs like tiazofurin. These compounds have been studied for their potential to inhibit cancer cell growth and are considered in the development of new antineoplastic therapies .
Neurological Disorders: Anti-Alzheimer’s Disease
Research has indicated that thiazole derivatives can have anti-Alzheimer’s properties. The modification of thiazole-based compounds can lead to the development of molecules with potent activities against neurodegenerative diseases, including Alzheimer’s .
Cardiovascular Health: Antihypertensive Effects
Thiazole derivatives are also explored for their cardiovascular benefits, particularly their antihypertensive effects. This application is crucial for the development of new treatments for high blood pressure and related cardiovascular conditions .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of thiazole derivatives make them valuable in the treatment of pain and inflammation. Compounds with a thiazole moiety have shown significant activity in reducing inflammation and alleviating pain .
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their antioxidant properties. These compounds can neutralize free radicals, which are harmful to cellular structures, and thus play a role in preventing oxidative stress-related diseases .
Agricultural Chemistry: Herbicidal Activities
Thiazole derivatives have been evaluated for their herbicidal activities. The introduction of certain functional groups into the molecular structure of thiazole compounds can enhance their effectiveness as herbicides, offering potential applications in agricultural chemistry .
Industrial Applications: Photographic Sensitizers and Vulcanization
Thiazole compounds are utilized in various industrial applications, such as photographic sensitizers and in the vulcanization process of rubber. Their unique chemical properties make them suitable for these applications, contributing to advancements in industrial processes .
Orientations Futures
Thiazole-bearing compounds have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, it is expected that future research will continue to explore new thiazole-bearing compounds, including “3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid”, for potential therapeutic applications .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Propriétés
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHUORHAZEGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)
amine](/img/structure/B344832.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)
amine](/img/structure/B344835.png)







![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)